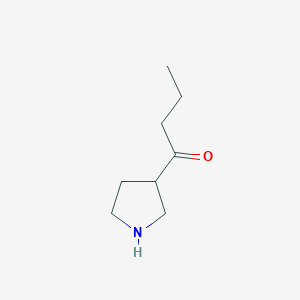

1-(Pyrrolidin-3-YL)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-pyrrolidin-3-ylbutan-1-one |

InChI |

InChI=1S/C8H15NO/c1-2-3-8(10)7-4-5-9-6-7/h7,9H,2-6H2,1H3 |

InChI Key |

RMDZDBUELGPZMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1CCNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Pyrrolidin 3 Yl Butan 1 One

Stereoselective Synthesis of 1-(Pyrrolidin-3-YL)butan-1-one

Stereoselective synthesis is paramount for producing a single enantiomer of this compound. This involves strategies that preferentially form one stereoisomer over others. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, enantioselective construction of the butanone side chain, and dynamic kinetic resolution. organic-chemistry.orgresearchgate.netnih.gov The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds, leading to extensive research into its stereoselective synthesis. organic-chemistry.orgwhiterose.ac.uk

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the starting material to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of the this compound core, a chiral auxiliary can be attached to a precursor of the pyrrolidine ring. For instance, a method involving the diastereoselective allylation of imines derived from a chiral source like phenylglycinol can be employed. researchgate.net The resulting homoallylamine can then undergo a cyclization sequence, such as a hydrozirconation/halogenation followed by intramolecular substitution, to form the pyrrolidine ring. The steric bulk and electronic properties of the auxiliary guide the incoming reagents to a specific face of the molecule, resulting in a high diastereomeric excess of the cyclized product. Subsequent removal of the auxiliary reveals the enantiomerically enriched pyrrolidine core, which can then be further functionalized to yield the final target compound.

Table 1: Example of Chiral Auxiliary Approach

| Step | Description | Key Reagent/Auxiliary | Stereochemical Control |

|---|---|---|---|

| 1 | Imine Formation | (R)-Phenylglycinol | Forms a chiral imine precursor. |

| 2 | Diastereoselective Allylation | Allyl Grignard or similar reagent | The auxiliary directs the addition to one face of the C=N bond. |

| 3 | Cyclization | Hydrozirconation/Halogenation | Forms the pyrrolidine ring with controlled stereochemistry. |

Asymmetric catalysis offers a more atom-economical and elegant approach to stereoselective synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov For the synthesis of this compound, asymmetric catalysis can be applied at two key stages: the formation of the pyrrolidine ring itself or the construction of the C-C bond linking the butanone moiety to the ring.

One of the most powerful methods for constructing the pyrrolidine ring is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with an appropriate dipolarophile. rsc.org Chiral metal complexes (e.g., using copper, silver, or zinc salts with chiral ligands) or organocatalysts can effectively control the facial selectivity of this reaction, leading to highly enantioenriched pyrrolidines.

Alternatively, if a pre-formed pyrroline (B1223166) ring is used as a substrate, the butanone side chain can be introduced at the C3 position via a catalyst-controlled regio- and enantioselective hydroalkylation reaction. organic-chemistry.org This divergent method can utilize different metal catalysts, such as cobalt or nickel, paired with chiral BOX ligands, to direct the alkylation to either the C2 or C3 position of the pyrroline. organic-chemistry.org

Table 2: Catalysts in Asymmetric Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cu(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Azomethine ylide + Alkene | Often >90% | rsc.org |

| Ni-Hydride / Chiral BOX Ligand | Hydroalkylation | 3-Pyrroline (B95000) + Alkyl Halide | High | organic-chemistry.org |

| Co-Hydride / Chiral BOX Ligand | Hydroalkylation | 3-Pyrroline + Alkyl Halide | High | organic-chemistry.org |

This strategy involves creating the chiral center on the butanone side chain prior to its attachment to the pyrrolidine ring, or during the attachment process itself. Asymmetric aldol (B89426) reactions are a primary tool for this purpose, allowing for the enantioselective formation of β-hydroxy ketones. nih.gov For instance, a vinylogous Mukaiyama aldol reaction (VMAR) of a silyloxyfuran with an aldehyde can produce a chiral butenolide with high enantiomeric excess. nih.gov This butenolide can then be converted into the desired butanone side chain and coupled to a suitable pyrrolidine precursor.

Another powerful method is the asymmetric Michael addition. A chiral catalyst can direct the conjugate addition of a nucleophile to an α,β-unsaturated ketone (enone). For example, the Michael addition of an aldehyde or ketone to a nitroolefin, catalyzed by a bifunctional pyrrolidine-based organocatalyst, can generate γ-nitroketones with excellent diastereoselectivity and enantioselectivity (up to 98:2 dr and 99% ee). researchgate.net The resulting product can then be chemically transformed to install the butanone side chain onto the pyrrolidine scaffold.

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic starting material entirely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. mdpi.com DKR combines a kinetic resolution—where one enantiomer reacts faster than the other—with a simultaneous process that rapidly racemizes the slower-reacting enantiomer. mdpi.comprinceton.edu

In the context of this compound synthesis, one could start with a racemic N-protected 3-substituted pyrrolidine. A chiral catalyst, often an enzyme like a lipase (B570770) or a metal complex, selectively acylates or deacylates one enantiomer. whiterose.ac.ukresearchgate.net Concurrently, a second catalyst (e.g., a ruthenium complex) or specific reaction conditions facilitate the racemization of the unreacted enantiomer, continuously feeding the substrate pool for the kinetic resolution step. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. princeton.edu For example, a DKR of an N-Boc-protected pyrrolidine has been reported using a chiral diamine ligand and an organolithium species, achieving good enantioselectivity. whiterose.ac.uk

Table 3: Conceptual Dynamic Kinetic Resolution

| Component | Function | Example |

|---|---|---|

| Racemic Substrate | Starting material containing both enantiomers. | Racemic N-Boc-3-lithiopyrrolidine |

| Resolution Catalyst | Selectively reacts with one enantiomer. | Chiral diamine ligand |

| Racemization Catalyst/Condition | Interconverts the slow-reacting enantiomer into the fast-reacting one. | Warming to allow racemization of the organolithium intermediate. whiterose.ac.uk |

Total Synthesis Strategies of the Core this compound Structure

The total synthesis of this compound can be approached through several overarching strategies, which are broadly classified as either convergent or divergent. The choice of strategy depends on factors such as the desired stereochemistry, the availability of starting materials, and the goal of producing analogues for structure-activity relationship studies.

A convergent synthesis involves preparing key fragments of the target molecule independently and then coupling them together in the later stages of the synthesis. For this compound, this would typically involve:

The stereoselective synthesis of an enantiomerically pure pyrrolidine derivative (e.g., N-protected 3-aminopyrrolidine (B1265635) or a 3-organometallic pyrrolidine).

The separate preparation of the butanoyl group, possibly as an activated species like butanoyl chloride or a Weinreb amide.

Coupling these two fragments to form the final product.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to create a library of related compounds. nih.gov This is particularly useful for exploring chemical diversity. For example, a 3-pyrroline could serve as a common precursor. Using catalyst-controlled hydroalkylation, different alkyl groups (including the butanoyl precursor) could be installed at the C3 position. organic-chemistry.orgnih.gov By simply changing the metal catalyst (e.g., from Nickel to Cobalt) or the chiral ligand, one could potentially access different regioisomers or stereoisomers from the same starting material, demonstrating a powerful divergent strategy. organic-chemistry.orgnih.gov Another divergent approach could involve a fully constructed this compound core, which is then subjected to various reactions (e.g., N-alkylation, substitution on the butanone chain) to generate a family of analogues.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, offering significant advantages such as high atom and step economy, reduced waste generation, and the ability to construct complex molecules in a single pot. tandfonline.comresearchgate.netnih.gov The synthesis of pyrrolidine derivatives through MCRs often involves the generation of an azomethine ylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. nih.govtandfonline.comacs.org

While a direct one-pot synthesis of this compound via an MCR is not extensively documented, established MCR strategies for polysubstituted pyrrolidines can be adapted. A hypothetical MCR approach could involve the reaction of an amine, an aldehyde, and a dipolarophile designed to incorporate the butanoyl group. For instance, a three-component reaction between an amine (like benzylamine), an aldehyde, and an activated alkene bearing a butanoyl precursor could theoretically construct the desired scaffold. nih.gov The key is the choice of reactants that assemble to form the 3-substituted pyrrolidine ring.

One of the most common MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. tandfonline.comua.es A strategy could be envisioned using a dipolarophile such as a vinyl ketone (e.g., 1-hexen-3-one). The reaction of an azomethine ylide, generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde, with this vinyl ketone would lead to a substituted pyrrolidine. Subsequent removal of activating or directing groups would be necessary to yield the target compound.

The following table summarizes representative MCRs used for pyrrolidine synthesis, highlighting the principles applicable to the target structure.

| Reaction Type | Components | Catalyst/Conditions | Key Features | Citation |

| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid Ester, Chalcone | I₂, K₂CO₃ | Forms polysubstituted pyrrolidine-2-carboxylates. | tandfonline.com |

| Copper-Catalyzed Assembly | α-Diazo Ester, Imine, Alkene | Copper(I) Salts | High diastereoselectivity for substituted pyrrolidines. | nih.gov |

| Michael Addition/Cyclization | Amine, Maleimide, Aldehyde | Toluene, 120 °C | Sequential addition is crucial for forming complex spiro-pyrrolidines. | ua.es |

| Intramolecular Michael Addition | Aldehyde, Amine, Trimethylsilyl Cyanide, Methyl Acrylate | PBu₃, Acetonitrile | Forms substituted N-aryl-pyrrolidines. | tandfonline.com |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk This approach is highly relevant for the synthesis of this compound, particularly by modifying a pre-existing pyrrolidine ring. ub.edu

A common and effective strategy involves starting with a commercially available or readily synthesized pyrrolidine derivative and introducing the butanoyl side chain at the 3-position. This can be achieved through various transformations. For example, a precursor such as N-protected pyrrolidin-3-carboxylic acid could be converted to the target ketone.

From Pyrrolidin-3-carbonitrile: An N-protected 3-cyanopyrrolidine can serve as a versatile precursor. Reaction with an organometallic reagent like propylmagnesium bromide (a Grignard reagent) or propyllithium, followed by aqueous workup, would yield the desired ketone. The nitrogen must be protected with a suitable group (e.g., Boc, Cbz) that is stable to the reaction conditions and can be removed later.

From 3-Substituted Alkenes: A palladium-catalyzed hydroarylation or related hydroalkylation of an N-protected 3-pyrroline could install a propyl group, which could then be oxidized. researchgate.netnih.gov More directly, an N-protected pyrrolidine bearing a 3-vinyl or 3-allyl group could undergo hydroformylation to introduce a formyl group, followed by reaction with an organometallic reagent and subsequent oxidation.

The choice of precursor is often dictated by the availability of starting materials and the desire to control stereochemistry at the C3 position. mdpi.commdpi.com

The final step in many synthetic routes to this compound will be the formation of the ketone functional group.

Oxidation of a Secondary Alcohol: One of the most direct methods is the oxidation of the corresponding secondary alcohol, 1-(pyrrolidin-3-yl)butan-1-ol. nih.gov This precursor alcohol can be synthesized by reacting an N-protected pyrrolidine-3-carbaldehyde (B2962349) with propylmagnesium bromide. The subsequent oxidation of the alcohol to the ketone can be achieved using a variety of modern oxidizing agents. Mild reagents are preferred to avoid over-oxidation or side reactions. imperial.ac.uksolubilityofthings.com

| Oxidizing Agent | Typical Conditions | Key Advantage | Citation |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Selectively oxidizes 1° alcohols to aldehydes and 2° alcohols to ketones. | solubilityofthings.com |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild conditions, high yields, avoids toxic chromium reagents. | |

| Swern Oxidation (Activated DMSO) | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, avoids heavy metals, suitable for sensitive substrates. | imperial.ac.uk |

| Jones Oxidation (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temp | Strong oxidant, but less selective and uses toxic chromium. | imperial.ac.uk |

Acylation Reactions: Acylation provides another route to the ketone. This could involve the Friedel-Crafts acylation of a suitable aromatic precursor, although this is less direct for a non-aromatic heterocycle. mdpi.com A more relevant approach is the reaction of an organometallic pyrrolidine derivative with an acylating agent. For example, an N-protected 3-(trialkylstannyl)pyrrolidine could undergo a Stille coupling with butyryl chloride. Alternatively, a Weinreb amide derived from N-protected pyrrolidine-3-carboxylic acid can react cleanly with propylmagnesium bromide or propyllithium to afford the ketone without the common side reaction of over-addition that produces a tertiary alcohol.

Green Chemistry and Sustainable Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidines.

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Cycloaddition and multi-component reactions are prime examples of atom-economical processes because they form multiple bonds in a single step with few or no byproducts. tandfonline.comacs.org The aforementioned 1,3-dipolar cycloaddition strategies to build the pyrrolidine ring are inherently atom-economical, maximizing the incorporation of starting material atoms into the desired heterocyclic structure. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology that aligns with green chemistry principles. nih.gov The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption compared to conventional heating methods. tandfonline.comscispace.com

The synthesis of pyrrolidine derivatives has been shown to benefit significantly from microwave heating. tandfonline.comresearchgate.net For instance, 1,3-dipolar cycloadditions that might take several hours or days under conventional reflux can often be completed in minutes under microwave irradiation. nih.gov This technique could be applied to various steps in the synthesis of this compound, such as the formation of the pyrrolidine ring via an MCR or a cycloaddition, or in functional group interconversion steps like palladium-catalyzed cross-coupling reactions.

The table below compares a conventional thermal method with a microwave-assisted method for a representative pyrrolidine synthesis, illustrating the typical advantages of MAOS.

| Method | Reaction Time | Temperature | Solvent | Yield | Citation |

| Conventional Heating | Several hours to days | Reflux Temp. | Toluene / DMF | Moderate to Good | nih.gov |

| Microwave Irradiation | 5 - 30 minutes | 125 - 150 °C | Acetonitrile / Ethylene Glycol | Good to Excellent | tandfonline.comscispace.com |

By employing these advanced and sustainable methodologies, the synthesis of this compound can be achieved with greater efficiency and environmental consideration.

Catalyst-Free and Eco-Friendly Conditions

The development of synthetic methods that operate under catalyst-free and environmentally friendly conditions is a cornerstone of green chemistry. While a direct, one-pot, catalyst-free synthesis of this compound is not yet extensively documented in scientific literature, a plausible and eco-conscious multi-step synthetic pathway can be constructed based on established green chemical principles and reactions observed in the synthesis of related pyrrolidine derivatives. This approach prioritizes the use of non-toxic solvents, renewable starting materials, and reaction conditions that minimize energy consumption and waste generation.

One promising strategy involves a domino reaction, a sequence of intramolecular reactions occurring under the same reaction conditions without the isolation of intermediates. Research has demonstrated the feasibility of catalyst-free, three-component domino reactions for the synthesis of complex pyrrolidine-fused spirooxindoles in an environmentally friendly ethanol/water solvent system. This highlights the potential for forming the core pyrrolidine structure without the need for a catalyst.

Further embracing green chemistry principles, techniques such as liquid-assisted grinding (LAG) have been successfully employed for the catalyst-free synthesis of polysubstituted pyrroles. This solvent-free method offers significant advantages in terms of reduced waste and operational simplicity. Additionally, ultrasound irradiation has emerged as a green alternative for promoting chemical reactions, including the N-acylation of amines, often proceeding without a catalyst.

A proposed eco-friendly synthetic route to this compound could commence with the synthesis of a suitable pyrrolidine precursor, such as pyrrolidine-3-carboxylic acid or a derivative thereof, under catalyst-free conditions. Subsequent conversion of the carboxylic acid functionality at the 3-position to the desired butanoyl group would then be pursued using green methodologies. While the direct C-acylation of pyrrolidines without a catalyst remains a challenge, ongoing research into novel activation methods and reaction media continues to expand the toolkit of green chemistry.

The following table outlines a selection of research findings that contribute to the development of eco-friendly synthetic methods for pyrrolidine derivatives, which could be adapted for the synthesis of this compound.

| Research Focus | Key Findings | Reaction Conditions | Relevance to Green Synthesis |

| Pyrrolidine Ring Formation | Successful synthesis of pyrrolidine-fused spirooxindoles via a three-component domino reaction. | Catalyst-free, EtOH/H2O, room temperature. | Demonstrates the feasibility of forming the pyrrolidine ring under catalyst-free and eco-friendly conditions. |

| Pyrrole Synthesis | Efficient synthesis of polysubstituted pyrroles using liquid-assisted grinding (LAG). | Catalyst-free, solvent-free. | Highlights a green, solventless technique applicable to heterocycle synthesis. |

| Amine Acylation | Ultrasound-promoted N-acylation of amines. | Catalyst-free, room temperature. | Presents an energy-efficient and catalyst-free method for a key chemical transformation. |

These examples underscore the significant strides being made in the development of sustainable synthetic methodologies. The application and adaptation of these principles to the specific synthesis of this compound present a promising area for future research, with the ultimate goal of a truly green and efficient manufacturing process.

Reactivity and Reaction Mechanisms of 1 Pyrrolidin 3 Yl Butan 1 One

Nucleophilic Reactions of the Ketone Carbonyl Group

The carbonyl group (C=O) in 1-(Pyrrolidin-3-YL)butan-1-one is a key site for nucleophilic attack. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon electrophilic. This inherent reactivity allows for a range of nucleophilic addition reactions.

Aldol (B89426) and Related Condensations

The ketone functionality of this compound can participate in aldol and related condensation reactions. The presence of alpha-hydrogens (protons on the carbon atom adjacent to the carbonyl group) allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone (an aldol addition product). Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone (an aldol condensation product).

Pyrrolidine (B122466) and its derivatives are known to be effective organocatalysts for aldol and Knoevenagel condensations. researchgate.net For instance, 3-pyrrolidinamine has demonstrated high activity in catalyzing the condensation of aldehydes with ketones. researchgate.net This suggests that the pyrrolidine moiety in this compound could potentially influence the course and rate of such reactions, possibly through intramolecular catalysis. The reaction of an enolate derived from this compound with an aldehyde would proceed as follows:

Table 1: Aldol Reaction of this compound

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Product Type | General Conditions |

| This compound | Aldehyde (e.g., Benzaldehyde) | β-Hydroxy Ketone | Basic or acidic catalysis |

| This compound | Ketone (e.g., Acetone) | β-Hydroxy Ketone | Basic or acidic catalysis |

Organometallic Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of ketones. The reaction of this compound with such reagents would lead to the formation of a tertiary alcohol after an acidic workup. The choice of the organometallic reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup to yield the final alcohol product. It is crucial to protect the pyrrolidine nitrogen beforehand (e.g., as a carbamate) to prevent it from reacting with the organometallic reagent, as secondary amines are acidic enough to quench Grignard and organolithium reagents.

Table 2: Organometallic Addition to this compound

| Organometallic Reagent | Intermediate | Final Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-Methyl-1-(pyrrolidin-3-yl)butan-2-ol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | 1-Phenyl-1-(pyrrolidin-3-yl)butan-1-ol |

Reductive Transformations and Derived Amines

The ketone group of this compound can be reduced to a secondary alcohol or completely removed. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(Pyrrolidin-3-yl)butan-1-ol.

Furthermore, the ketone can undergo reductive amination to form a new amine. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (e.g., ammonia, a primary amine, or a secondary amine) in the presence of a reducing agent. Biocatalytic reductive amination has emerged as a highly selective and environmentally friendly method for synthesizing amines from ketones. researchgate.net This process often utilizes enzymes like reductive aminases (RedAms) and can be applied to the synthesis of secondary amines via direct reductive amination of a ketone with a primary amine. researchgate.net

Table 3: Reductive Transformations of this compound

| Reaction Type | Reagents | Product |

| Reduction | NaBH₄ or LiAlH₄ | 1-(Pyrrolidin-3-yl)butan-1-ol |

| Reductive Amination | NH₃, H₂, Catalyst (e.g., Ni) or NaBH₃CN | 1-(1-Aminoethyl)pyrrolidine-3-butane |

| Biocatalytic Reductive Amination | Reductive Aminase, Amine Donor | Chiral amine |

Reactions Involving the Pyrrolidine Nitrogen Atom

The secondary amine in the pyrrolidine ring is a nucleophilic and basic center, allowing for a variety of reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The pyrrolidine nitrogen can be readily alkylated or acylated. N-alkylation involves the reaction with alkyl halides or other alkylating agents, typically in the presence of a base to neutralize the acid formed during the reaction. N-acylation is achieved by treating the compound with acylating agents such as acid chlorides or anhydrides. N-acylation of pyrrolidines can also be achieved using carboxylic acids in the presence of coupling agents.

These reactions are fundamental for modifying the properties of the molecule, for instance, in the synthesis of derivatives with specific biological activities. The N-acyl derivatives, in particular, can be important intermediates for further transformations.

Ring-Opening and Ring-Expansion Reactions

Under certain conditions, the pyrrolidine ring can undergo ring-opening or ring-expansion reactions. Ring-opening of N-acyl pyrrolidines can be achieved using strong reducing agents. researchgate.net For instance, the use of samarium(II) iodide has been reported for the ring-opening of N-acyl pyrrolidines. researchgate.net

Ring-expansion reactions can transform the five-membered pyrrolidine ring into a six-membered piperidine (B6355638) ring or even larger rings. These transformations often involve rearrangement reactions and can be initiated by various reagents. For example, the ring expansion of 2-(1-hydroxyalkyl)azetidines to functionalized pyrrolidines has been reported, suggesting that similar strategies could potentially be applied to pyrrolidine derivatives to access larger ring systems. researchgate.net

Oxidative Transformations of the Pyrrolidine Ring

The pyrrolidine ring in this compound, particularly after N-acylation or protection, is susceptible to oxidative transformations. These reactions typically target the C-H bonds alpha to the nitrogen atom (C2 and C5 positions), leading to the formation of valuable intermediates like lactams or N-acyliminium ions.

One common oxidative pathway involves the conversion of an N-acyl pyrrolidine to the corresponding pyrrolidin-2-one (a lactam). This transformation can be achieved using various oxidizing agents. For instance, iron-catalyzed oxidation systems, such as Fe(II)-hydrogen peroxide or iron complexes with molecular oxygen, have been shown to selectively oxidize N-acyl-pyrrolidines to their corresponding lactams. The mechanism is believed to proceed via a radical pathway where a hydrogen atom is abstracted from the carbon alpha to the nitrogen, followed by oxygen rebound or a related process to install the carbonyl group.

A synthetically more versatile transformation is the generation of a cyclic N-acyliminium ion. These electrophilic intermediates are typically formed in situ from N-protected pyrrolidines through oxidation. For example, the treatment of N-carbamate protected pyrrolidines with hypervalent iodine reagents can lead to the formation of an α-functionalized intermediate that readily ionizes to an N-acyliminium ion. acs.orgnih.gov This highly reactive species can then be trapped by a wide range of intra- or intermolecular nucleophiles, allowing for the introduction of new substituents at the C2 or C5 position of the pyrrolidine ring. The butanone moiety at the C3 position would influence the regioselectivity of these oxidative processes, although the primary sites of oxidation remain the positions alpha to the ring nitrogen.

| Oxidative Method | Reagent/Catalyst | Intermediate | Product Type |

| Lactam Formation | Fe(II)/H₂O₂ | α-Carbon Radical | Pyrrolidin-2-one |

| Iminium Ion Formation | PhI(OAc)₂ / TMS-X | N-Acyliminium Ion | α-Substituted Pyrrolidine |

α-Functionalization of the Butanone Moiety

The butanone side chain offers a rich platform for chemical modification, primarily through reactions involving the α-carbon (C2 of the butanoyl group). These transformations leverage the acidity of the α-protons, which are activated by the adjacent carbonyl group.

The carbon atom adjacent to the carbonyl group in the butanone moiety is nucleophilic in its enolate form, allowing for the formation of new carbon-carbon bonds. Treatment of this compound with a suitable base results in the deprotonation of the α-carbon to form a corresponding enolate. The choice of base and reaction conditions is crucial for controlling the regioselectivity and preventing side reactions. lumenlearning.commasterorganicchemistry.com

Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are often employed to ensure rapid and complete deprotonation, forming the enolate quantitatively. libretexts.orgpressbooks.pub Once formed, this nucleophilic enolate can react with various electrophiles in an SN2-type reaction. A primary application of this chemistry is α-alkylation, where the enolate is treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to install an alkyl group at the α-position. lumenlearning.com Given that the parent molecule contains a chiral center at the C3 position of the pyrrolidine ring, the alkylation of the α-carbon can proceed with diastereoselectivity, potentially favoring the formation of one diastereomer over the other. This selectivity can be influenced by the conformation of the enolate and the steric hindrance imposed by the pyrrolidine ring.

| Step | Description | Typical Reagents |

| 1. Enolate Formation | Deprotonation of the α-carbon adjacent to the ketone. | Lithium diisopropylamide (LDA), Sodium hydride (NaH) |

| 2. Alkylation | SN2 attack of the enolate on an alkyl halide electrophile. | Methyl iodide (CH₃I), Benzyl bromide (BnBr) |

The α-position of the butanone moiety can also be functionalized through halogenation. Under acidic conditions (e.g., using HBr in acetic acid), ketones undergo halogenation via an enol intermediate. masterorganicchemistry.com The acid catalyzes the tautomerization of the ketone to its enol form, which then acts as a nucleophile, attacking an electrophilic halogen source like molecular bromine (Br₂). masterorganicchemistry.com This reaction introduces a halogen atom, typically bromine, at the α-carbon, yielding 1-(pyrrolidin-3-yl)-2-halobutan-1-one.

This α-halo ketone is a versatile intermediate for further transformations, most notably transition metal-catalyzed cross-coupling reactions. The carbon-halogen bond can be activated by a palladium catalyst to participate in reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org In a typical Suzuki reaction, the α-bromo ketone is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. oup.comacs.org This process allows for the formation of a new carbon-carbon bond, effectively replacing the halogen with an aryl group and yielding an α-aryl ketone.

| Reaction | Reagents | Intermediate/Product | Key Transformation |

| α-Bromination | Br₂, Acetic Acid (AcOH) | α-Bromo Ketone | C-H bond to C-Br bond |

| Suzuki Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | α-Aryl Ketone | C-Br bond to C-C(Aryl) bond |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for functionalizing both the pyrrolidine ring and its substituents, often with high selectivity and efficiency.

Direct functionalization of otherwise unreactive C-H bonds on the pyrrolidine ring is a modern and efficient strategy for molecular editing. nih.gov Palladium-catalyzed C-H activation has been successfully applied to pyrrolidine derivatives to form new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.govrsc.org These reactions typically rely on a directing group (DG) to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity.

For this compound, the pyrrolidine nitrogen can be modified to act as a directing group (e.g., by conversion to a pyridine (B92270) or pyrimidine (B1678525) derivative), which can direct arylation to the C2 position. nih.govacs.org Alternatively, the butanoyl group at C3 can be converted into a suitable directing group, such as an aminoquinoline amide. acs.org Such a strategy has been shown to direct palladium-catalyzed arylation selectively to the C4 position of the pyrrolidine ring, affording cis-3,4-disubstituted products with high stereocontrol. acs.orgacs.org The mechanism generally involves the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide and subsequent reductive elimination to furnish the C-H functionalized product. acs.org

The secondary amine of the pyrrolidine ring is a key site for transition metal-catalyzed cross-coupling reactions, particularly for the formation of C-N bonds. The Buchwald-Hartwig amination is a premier method for this transformation, enabling the coupling of the pyrrolidine's N-H bond with aryl halides or triflates. wikipedia.orglibretexts.org This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. researchgate.netacsgcipr.org This reaction allows for the synthesis of N-aryl derivatives of this compound, which are prevalent structures in medicinal chemistry. helsinki.finih.gov

Furthermore, intermediates derived from the functionalization of the butanone moiety, as described in section 3.3.2, can be used in cross-coupling. The α-bromo ketone intermediate is a prime substrate for Suzuki-Miyaura (C-C coupling), Sonogashira (C-C coupling with alkynes), and related reactions, expanding the molecular diversity accessible from the parent compound.

| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Buchwald-Hartwig Amination | Pyrrolidine (N-H), Aryl Halide | Pd Catalyst, Phosphine Ligand, Base | N-C(Aryl) |

| Suzuki-Miyaura Coupling | α-Bromo Ketone, Arylboronic Acid | Pd Catalyst, Base | C(α)-C(Aryl) |

Elucidation of Reaction Mechanisms and Kinetic Studies

Detailed experimental and computational studies to elucidate the specific reaction mechanisms and kinetics for this compound have not been extensively reported. However, general principles can be applied to predict its likely chemical behavior. The presence of a secondary amine within the pyrrolidine ring and a ketone functional group offers multiple sites for reactivity.

Reactions involving the pyrrolidine nitrogen would likely proceed through mechanisms typical for secondary amines, such as N-alkylation, N-acylation, or participation in condensation reactions. The butanoyl side chain introduces a carbonyl group, which is susceptible to nucleophilic attack at the carbonyl carbon and reactions involving the α-protons, such as enolate formation.

Kinetic studies would be essential to quantify the rates of these potential reactions and to understand the influence of various factors such as temperature, solvent, and catalysts. For instance, kinetic analysis of reactions at the stereocenter at the 3-position of the pyrrolidine ring would provide valuable insight into the steric and electronic effects of the butanoyl group on the reactivity of the heterocycle.

Determination of Stereochemical Outcomes

The stereochemistry of reactions involving this compound is a critical aspect, particularly as the 3-position of the pyrrolidine ring is a chiral center. Any reaction at this center or at adjacent positions could lead to the formation of diastereomers or enantiomers. The stereochemical outcome of such reactions would be influenced by the existing stereochemistry of the starting material and the reaction mechanism.

For example, in reactions where the pyrrolidine ring acts as a chiral auxiliary, the stereocenter could direct the stereochemical course of a reaction on the butanoyl side chain. The diastereoselectivity of such transformations would be a key area of investigation. Studies on related pyrrolidine derivatives have shown that the ring conformation and the nature of substituents play a crucial role in determining the stereochemical outcome of reactions. However, without specific experimental data for this compound, any prediction of stereochemical outcomes remains speculative.

Table 1: Potential Stereochemical Outcomes in Reactions of this compound

| Reaction Type | Potential Stereochemical Outcome | Influencing Factors |

| Reduction of Ketone | Formation of diastereomeric alcohols | Steric hindrance from the pyrrolidine ring, nature of the reducing agent. |

| Alkylation of Enolate | Formation of diastereomers with a new stereocenter α to the carbonyl | Geometry of the enolate, solvent, temperature, nature of the electrophile. |

| N-Acylation | Retention of stereochemistry at C3 | Reactivity of the acylating agent, reaction conditions. |

Transition State Analysis

Transition state analysis, typically performed using computational chemistry methods, is a powerful tool for understanding reaction mechanisms and predicting stereochemical outcomes. For this compound, transition state calculations could provide valuable insights into various potential reactions.

For instance, in a nucleophilic addition to the carbonyl group, computational modeling could identify the most stable transition state geometry, thus predicting the preferred stereochemical outcome. Similarly, for reactions involving the pyrrolidine nitrogen, transition state analysis could elucidate the role of the butanoyl substituent in influencing the energy barrier and the geometry of the transition state.

While specific transition state analyses for this compound are not available, studies on similar systems, such as the dehydrogenation of pyrrolidines, have utilized density functional theory (DFT) calculations to map out the reaction pathways and identify key transition states. These studies provide a framework for how such analyses could be applied to the title compound to understand its reactivity profile.

Derivatization and Analogues of 1 Pyrrolidin 3 Yl Butan 1 One

Synthesis of Substituted Pyrrolidine (B122466) Analogues

The pyrrolidine moiety offers multiple sites for structural diversification, including the nitrogen atom and the carbon atoms of the ring.

Modification of the carbon backbone of the pyrrolidine ring is a key strategy to introduce conformational constraints or additional functional groups. While direct substitution on the pre-formed 1-(pyrrolidin-3-yl)butan-1-one ring can be challenging, synthetic routes starting from substituted pyrrolidine precursors are common. For instance, 3-substituted pyrrolidines are recognized as an important subclass of pharmacologically active compounds. researchgate.net The synthesis of such analogues often begins with appropriately functionalized starting materials that enable the construction of the desired substituted ring system before or during the introduction of the butanoyl group.

A general approach involves the use of substituted pyrrolidin-3-ones, which can be synthesized via methods like reductive amination of carbonyl compounds. researchgate.net These substituted intermediates can then be further elaborated to introduce the butanone side chain.

Table 1: Examples of Substituted Pyrrolidine Precursors and Potential Analogues

| Precursor | Type of Modification | Potential Analogue Structure |

|---|---|---|

| 2-Methylpyrrolidine | C-2 Substitution | 1-(2-Methylpyrrolidin-3-yl)butan-1-one |

| 4-Hydroxypyrrolidine | C-4 Substitution | 1-(4-Hydroxypyrrolidin-3-yl)butan-1-one |

The secondary amine of the pyrrolidine ring is a prime target for derivatization through N-alkylation or N-acylation. These reactions introduce substituents onto the nitrogen atom, which can significantly alter the compound's properties. For example, in the synthesis of pyrovalerone analogues, the pyrrolidine nitrogen readily participates in nucleophilic substitution reactions. nih.govresearchgate.net

Standard synthetic procedures can be employed to generate a wide array of N-substituted derivatives.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form N-amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkyl derivatives.

Table 2: Synthetic Routes to N-Substituted Derivatives

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Benzyl bromide / K₂CO₃ | N-Alkylation | 1-(1-Benzylpyrrolidin-3-yl)butan-1-one |

| Acetyl chloride / Et₃N | N-Acylation | 1-(1-Acetylpyrrolidin-3-yl)butan-1-one |

Homologation and Chain Extension of the Butanone Side Chain

Modifying the length and functionality of the butanone side chain is another key avenue for creating analogues.

Extending the four-carbon butanoyl chain to create pentanone, hexanone, or even longer ketone analogues can be achieved through various homologation strategies. A modern approach involves the palladium-catalyzed Heck-type cross-coupling of ketone-derived oxime esters with alkenols, which allows for multi-carbon chain extensions. nih.gov For example, an aryl ketone can be converted to its O-acyl oxime, which then couples with an alkenol like 3-buten-2-ol (B146109) to add a two-carbon unit, effectively transforming a ketone into a higher homologue. nih.gov While demonstrated on aryl ketones, this principle offers a potential pathway for the homologation of this compound, likely requiring N-protection of the pyrrolidine ring.

Table 3: Potential Higher Ketone Analogues via Homologation

| Original Compound | Chain Extension Strategy | Resulting Analogue |

|---|---|---|

| This compound | Two-carbon homologation | 1-(Pyrrolidin-3-yl)hexan-1-one |

The ketone carbonyl group is a versatile functional handle for conversion into other functionalities such as alcohols, amines, and carboxylic acids.

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(pyrrolidin-3-yl)butan-1-ol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversion to Amines: Reductive amination of the ketone with an amine (e.g., ammonia, methylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) can yield the corresponding amine derivative, such as 1-amino-1-(pyrrolidin-3-yl)butane.

Transformation to Carboxylic Acids: Conversion of the butanone side chain to a carboxylic acid is a more complex, multi-step process. One potential, though synthetically demanding, route could involve a haloform reaction if a methyl ketone precursor is used, or oxidative cleavage strategies. A more practical approach might involve replacing the butanoyl group entirely, starting from a 3-cyanopyrrolidine or a related C-3 functionalized precursor which can be hydrolyzed to a carboxylic acid. For example, butan-1-ol can be oxidized to butanoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄), illustrating a general principle of alcohol-to-acid conversion that could be applied in a multi-step synthesis. doubtnut.com

Construction of Fused and Spirocyclic Systems Derived from this compound

The pyrrolidine and ketone moieties can serve as anchor points for constructing more complex, rigid polycyclic architectures, such as fused and spirocyclic systems. These scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensionality. bldpharm.com

One powerful method for creating spirocyclic pyrrolidines is through [3+2] cycloaddition reactions. researchgate.net In this approach, a ketone can be converted into an electron-deficient exocyclic alkene. This alkene can then react with an in-situ generated azomethine ylide to form a spirocyclic pyrrolidine. researchgate.net Applying this to this compound would involve an intramolecular variation or a strategy where the butanoyl group participates in the cyclization, potentially leading to a spirocycle at the C-3 position of the pyrrolidine.

Another strategy involves annulation reactions, such as the Robinson annulation, which is famously used to synthesize the Wieland-Miescher ketone and its analogues. ucl.ac.uk This reaction sequence could potentially be adapted to construct a new ring fused to the pyrrolidine core.

Table 4: Examples of Potential Fused and Spirocyclic Systems

| Synthetic Strategy | Intermediate Type | Resulting System |

|---|---|---|

| [3+2] Cycloaddition | Exocyclic alkene from the ketone | Spiro[pyrrolidine-3,2'-cyclopentane] derivative |

| Intramolecular Aldol (B89426) Condensation | N-substituted pyrrolidine with a pendant dicarbonyl system | Bicyclic fused pyrrolidine (e.g., a pyrrolizidinone derivative) |

Design and Synthesis of Conformationally Constrained Analogues

The exploration of conformationally constrained analogues of bioactive molecules is a well-established strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. By reducing the number of accessible conformations, it is possible to lock the molecule into a bioactive conformation, which can lead to a more favorable interaction with its biological target. For this compound, the design of such analogues would focus on restricting the flexibility of the pyrrolidine ring and its substituents.

The rationale for designing conformationally constrained analogues often stems from structure-activity relationship (SAR) studies, which can provide insights into the optimal spatial arrangement of key functional groups for biological activity. nih.govfrontiersin.org For instance, the basicity of the pyrrolidine nitrogen and the orientation of the butanone side chain are likely critical for molecular recognition. nih.gov By synthesizing rigid structures, researchers can probe the influence of specific ring puckers and substituent orientations on the compound's pharmacological profile. researchgate.netnih.gov

The synthesis of conformationally restricted pyrrolidine derivatives can be achieved through several approaches, primarily by incorporating the pyrrolidine ring into a bicyclic system. These strategies often involve the use of cyclic precursors or intramolecular cyclization reactions to create the rigid scaffold.

One common method involves the use of readily available cyclic β-keto esters as starting materials. acs.org A multi-step sequence can lead to the formation of condensed 2-pyrrolidones, which can then be further functionalized. acs.org Another approach is the reduction of bicyclic imide derivatives, such as those derived from N-substituted isoindoles, using reducing agents like lithium aluminum hydride (LiAlH₄) to yield bicyclic pyrrolidines. researchgate.net

Photochemical methods have also been developed to create rigid pyrrolidine analogues. For example, a modular synthetic strategy can convert nitroarenes into rigid 2-azabicyclo[3.2.0]heptane frameworks. nih.gov This process involves a photochemical cascade that includes ring expansion and electrocyclization to form a bicyclic pyrroline (B1223166), which can then be reduced to the saturated bicyclic amine. nih.gov Such methods allow for the translation of the substitution pattern of a flat aromatic precursor into a three-dimensionally defined heterocyclic structure. nih.gov

Furthermore, intramolecular cyclization reactions are a powerful tool for constructing constrained pyrrolidine systems. For instance, an iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams can be followed by a [3+2] cycloaddition to furnish highly substituted pyrrolidines in a single pot. acs.org Ring-closing metathesis and other cyclization strategies have also been employed to create a variety of bicyclic and spirocyclic pyrrolidine structures.

The following table summarizes some general strategies for the synthesis of conformationally constrained pyrrolidine derivatives that could be adapted for the creation of analogues of this compound.

| Starting Material/Precursor | Synthetic Strategy | Resulting Scaffold | Key Features |

| Cyclic β-keto esters | Multi-step sequence including formation of condensed 2-pyrrolidones. acs.org | Bicyclic pyrrolidines acs.org | Scalable and allows for diverse functionalization. acs.org |

| N-substituted isoindole derivatives | Reduction with LiAlH₄. researchgate.net | Bicyclic pyrrolidines researchgate.net | Utilizes readily available starting materials. researchgate.net |

| Nitroarenes | Photochemical ring expansion and electrocyclization. nih.gov | 2-Azabicyclo[3.2.0]heptane nih.gov | Translates aromatic substitution pattern to a 3D structure. nih.gov |

| Tertiary amides and lactams | Iridium-catalyzed reductive azomethine ylide generation and [3+2] cycloaddition. acs.org | Highly substituted pyrrolidines acs.org | One-pot synthesis with high selectivity. acs.org |

| Unsaturated tosylamides | Iodocyclization promoted by Oxone oxidation of KI. organic-chemistry.org | N-tosyl iodopyrrolidines organic-chemistry.org | Good yields for N-tosyl iodopyrrolidines and piperidines. organic-chemistry.org |

These synthetic methodologies provide a versatile toolbox for medicinal chemists to explore the chemical space around the this compound scaffold. The resulting conformationally constrained analogues can then be evaluated for their biological activity to further elucidate the SAR and to identify candidates with improved pharmacological properties.

Advanced Spectroscopic and Structural Elucidation of 1 Pyrrolidin 3 Yl Butan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural and stereochemical analysis of organic molecules. For 1-(pyrrolidin-3-yl)butan-1-one, a molecule with a chiral center and a flexible five-membered ring, NMR provides critical insights into its three-dimensional structure and the connectivity of its atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially given the potential for signal overlap in 1D spectra. nih.govfrontiersin.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton at the 3-position of the pyrrolidine (B122466) ring and the adjacent methylene (B1212753) protons at the 2- and 4-positions. It would also delineate the coupling between the protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached protons. For instance, the chemical shift of the carbonyl carbon in the butanoyl group can be definitively identified.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is vital for piecing together the molecular framework. Key HMBC correlations for this compound would include the correlation between the protons on the carbons adjacent to the carbonyl group and the carbonyl carbon itself, as well as correlations between the pyrrolidine ring protons and the butanoyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. For cyclic structures like the pyrrolidine ring, NOESY can help in elucidating the relative stereochemistry and preferred conformations by identifying through-space interactions between protons. frontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine C2 | 2.8 - 3.2 | 45 - 50 |

| Pyrrolidine C3 | 2.9 - 3.4 | 35 - 40 |

| Pyrrolidine C4 | 1.8 - 2.2 | 25 - 30 |

| Pyrrolidine C5 | 2.8 - 3.2 | 45 - 50 |

| Butanoyl C1' (C=O) | - | 208 - 212 |

| Butanoyl C2' | 2.4 - 2.6 | 35 - 40 |

| Butanoyl C3' | 1.5 - 1.7 | 18 - 22 |

| Butanoyl C4' | 0.9 - 1.0 | 13 - 15 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is often necessary. Chiral NMR shift reagents, typically lanthanide complexes, can be employed for this purpose. beilstein-journals.orgresearchgate.net These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. beilstein-journals.org The integration of these separated signals allows for the quantification of the enantiomeric excess. For instance, the use of (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be effective for the chiral discrimination of pyrrolidines. researchgate.net

Conformational Analysis via NMR Coupling Constants and NOEs

The five-membered pyrrolidine ring is not planar and exists in various envelope and twist conformations. The preferred conformation of this compound can be investigated using vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs). The magnitude of ³JHH values, governed by the Karplus equation, provides information about the dihedral angles between adjacent protons, which in turn reflects the ring's pucker. NOESY data complements this by revealing through-space proximities between protons, helping to build a three-dimensional picture of the dominant conformation in solution. frontiersin.org

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. With its molecular formula of C₈H₁₅NO, HRMS can confirm this composition by providing a highly accurate mass measurement, which helps to distinguish it from other isobaric compounds. acs.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable structural information. The fragmentation of N-acylpyrrolidines is well-documented and typically involves characteristic losses. acs.org

A probable major fragmentation pathway for this compound would involve the cleavage of the C-N bond of the pyrrolidine ring, leading to the formation of a stable acylium ion. Another common fragmentation is the loss of the butanoyl side chain. The study of fragmentation patterns of related pyrrolidine alkaloids can also provide insights into the expected fragmentation of the target molecule. nih.govwaters.com

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Structure/Identity |

|---|---|

| 142.1226 | [M+H]⁺ |

| 114.0913 | [M+H - CO]⁺ |

| 86.0964 | [Butanoyl group]⁺ |

| 70.0651 | [Pyrrolidine iminium ion]⁺ |

Note: These are predicted fragments and their relative abundances can vary based on the ionization method and collision energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

The IR spectrum is anticipated to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration , typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band is sensitive to the local electronic and steric environment. The presence of the secondary amine (N-H) in the pyrrolidine ring will give rise to a stretching vibration, which is expected to appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. The corresponding N-H bending vibration would likely be observed around 1560-1640 cm⁻¹.

Stretching vibrations of the C-N bond within the pyrrolidine ring are expected in the 1250-1020 cm⁻¹ range. The aliphatic C-H stretching vibrations of the pyrrolidinyl and butyl groups will be prominent in the 2850-2960 cm⁻¹ region, while their bending (scissoring and rocking) vibrations are expected at approximately 1470-1450 cm⁻¹ and 1370-1340 cm⁻¹, respectively.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable complementary technique. The C-C skeletal vibrations of the pyrrolidine ring and the butyl chain would be expected to produce characteristic signals in the fingerprint region (below 1500 cm⁻¹) of the Raman spectrum. Conformational isomers, if present, could lead to the appearance of additional bands or splitting of existing bands in both IR and Raman spectra, particularly in the lower frequency region which is sensitive to skeletal vibrations and torsional modes.

Table of Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Predicted Intensity |

| C=O | Stretching | 1700-1725 | Strong |

| N-H (secondary amine) | Stretching | 3300-3500 | Moderate to Weak |

| N-H (secondary amine) | Bending | 1560-1640 | Moderate |

| C-H (aliphatic) | Stretching | 2850-2960 | Strong |

| C-H (aliphatic) | Bending | 1450-1470 | Moderate |

| C-N | Stretching | 1020-1250 | Moderate |

| C-C | Skeletal Vibrations | < 1500 | Moderate to Weak |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules of this compound in the solid state can only be elucidated through single-crystal X-ray diffraction analysis. As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, based on the molecular structure, several key features can be anticipated in its crystal packing.

Absolute Configuration Determination

This compound is a chiral molecule due to the stereocenter at the C3 position of the pyrrolidine ring. Therefore, it can exist as two enantiomers, (R)-1-(pyrrolidin-3-yl)butan-1-one and (S)-1-(pyrrolidin-3-yl)butan-1-one. X-ray crystallography of a single enantiomer or a diastereomeric derivative is the most reliable method for the determination of its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal, often expressed through the Flack parameter. For a racemic mixture, the compound would crystallize in a centrosymmetric space group, containing equal numbers of both enantiomers.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a network of intermolecular interactions. The presence of both a hydrogen bond donor (the N-H group of the pyrrolidine ring) and a hydrogen bond acceptor (the carbonyl oxygen atom) suggests that intermolecular hydrogen bonding will be a dominant feature in the crystal lattice. These N-H···O=C hydrogen bonds are expected to link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the melting point, solubility, and other macroscopic properties of the compound.

Computational Chemistry and Theoretical Investigations of 1 Pyrrolidin 3 Yl Butan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. DFT calculations for 1-(Pyrrolidin-3-YL)butan-1-one would focus on understanding the distribution of electrons within the molecule, which dictates its chemical properties and reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotatable butanoyl side chain in this compound suggests the existence of multiple stable conformations. A thorough conformational analysis would be the initial step in its theoretical investigation. By systematically exploring the potential energy surface, the various low-energy conformations (isomers) of the molecule can be identified. bldpharm.comnih.govepa.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 | 0.00 | 75.3 |

| 2 | 1.50 | 10.1 |

| 3 | 2.50 | 2.9 |

| 4 | 3.00 | 1.5 |

Note: This table is illustrative and not based on published experimental or computational data.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in predicting the reactivity of a molecule. lookchem.comdrugbank.commdpi.comuni.lu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. The spatial distribution of these orbitals can pinpoint the reactive sites within this compound. For instance, the lone pair on the nitrogen atom and the oxygen of the carbonyl group are expected to be significant contributors to the HOMO, making them likely sites for electrophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. bldpharm.combeilstein-journals.org By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, particularly in solution.

Solvent effects can significantly influence the conformation and reactivity of a molecule. beilstein-journals.org MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules, providing a more realistic representation of its behavior in a chemical reaction or a biological system. These simulations can also be used to study the stability of different conformers in various solvents and to calculate thermodynamic properties such as free energy of solvation. glpbio.com

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry can be employed to map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of the most likely reaction pathways and the characterization of the transition state structures. nih.gov

The transition state is the highest energy point along the reaction coordinate and its geometry and energy are crucial for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility of a proposed reaction mechanism.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. This confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (infrared spectrum) would be of particular interest. nih.gov

The calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the predicted and experimental spectra can also point to the presence of different conformers or solvent effects that were not initially considered in the calculations. The accuracy of these predictions has been shown to be high, often with deviations of less than 1-2 ppm for ¹³C NMR. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) | 209.5 ppm | 210.2 ppm |

| ¹H NMR Chemical Shift (CH₂-C=O) | 2.45 ppm | 2.48 ppm |

| IR Vibrational Frequency (C=O stretch) | 1715 cm⁻¹ | 1712 cm⁻¹ |

Note: This table is for illustrative purposes only and does not represent actual data.

Applications As a Synthetic Building Block and Ligand in Catalysis

Use in the Synthesis of Complex Organic Scaffolds (Non-biological targets)

Further research and publication in the field of organic chemistry may be required before a detailed article on this specific compound's applications can be written.

Applications of 1-(Pyrrolidin-3-YL)butan-1-one in Synthesis and Catalysis

Currently, there is a notable absence of publicly available scientific literature detailing the specific applications of the chemical compound This compound as a synthetic building block for the construction of natural product cores or in the synthesis of advanced materials precursors. Extensive searches of chemical databases and scholarly articles did not yield research findings directly relevant to these areas.

The pyrrolidine (B122466) ring system itself is a well-established and valuable scaffold in organic and medicinal chemistry. nih.gov Derivatives of pyrrolidine are widely utilized as chiral auxiliaries, organocatalysts, and key intermediates in the synthesis of a diverse array of complex molecules, including many with significant biological activity. nih.govmdpi.com General synthetic methods for accessing substituted pyrrolidines are numerous and continue to be an active area of research. nih.govorganic-chemistry.org

However, the specific utility of This compound in the precise contexts of natural product core construction (excluding those with explicitly prohibited biological activities) and the preparation of precursors for advanced materials remains undocumented in the reviewed literature. While the structural motifs of 3-acylpyrrolidines suggest potential reactivity that could be exploited in organic synthesis, specific examples and detailed research findings for the title compound are not available at this time.

Future research may yet uncover roles for This compound in these specialized fields. Until such studies are published, a detailed account of its applications as a synthetic building block for natural product cores and advanced materials precursors cannot be provided.

Future Directions and Emerging Research Avenues for 1 Pyrrolidin 3 Yl Butan 1 One Chemistry

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of 1-(Pyrrolidin-3-YL)butan-1-one and its derivatives is poised for a technological leap through the adoption of flow chemistry and automated synthesis. These paradigms offer substantial advantages over traditional batch processing, including enhanced safety, improved reproducibility, and accelerated discovery timelines. chemanager-online.comcontractpharma.comchemanager-online.com

Flow chemistry, or continuous flow processing, has matured into a reliable technology for pharmaceutical manufacturing. chemanager-online.comchemanager-online.com Its application to the synthesis of pyrrolidine-containing molecules allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity profiles. contractpharma.comchemanager-online.com The superior heat and mass transfer in flow reactors is particularly advantageous for managing highly exothermic or rapid reactions that can be challenging in batch mode. chemanager-online.commerckmillipore.com Future research will likely focus on developing dedicated flow processes for the key steps in the synthesis of this compound, such as the construction of the pyrrolidine (B122466) ring or the introduction of the butanoyl side chain.

Automated synthesis platforms represent another frontier, enabling the rapid generation of compound libraries for screening and optimization. researchgate.netnih.govsynthiaonline.com These systems can perform multi-step syntheses with minimal human intervention, significantly increasing throughput. researchgate.netnih.gov By integrating automated synthesizers with retrosynthesis software, researchers can design and execute synthetic routes to a diverse range of this compound analogues with high efficiency. acs.org This approach will be instrumental in exploring the structure-activity relationships of this class of compounds. Highly automated flow synthesis platforms are being developed that have wide-ranging applications, from advancing medicinal chemistry programs to the self-optimization of synthetic routes. acs.org

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient, potential for hotspots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Can be limited, especially in multiphasic systems | Efficient mixing |

| Safety | Higher risk with hazardous reagents/reactions | Inherently safer due to small reaction volumes |

| Control | Less precise control over parameters | Precise control over temperature, pressure, time |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

| Automation | More complex to fully automate | Readily integrated with automation |

Exploration of Novel Reactivity Modes and Unprecedented Synthetic Transformations

The functionalization of the pyrrolidine scaffold is a cornerstone of its utility. Future research will delve into novel reactivity modes to access unprecedented analogues of this compound. A key area of focus will be the direct C-H functionalization of the pyrrolidine ring, which offers a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. rsc.orgacs.orgresearchgate.net

Catalysis will play a central role in unlocking these new transformations. For instance, palladium-catalyzed hydroarylation reactions have already shown promise for the synthesis of 3-aryl pyrrolidines, a transformation that could be adapted for analogues of this compound. chemrxiv.orgnih.govnih.gov Similarly, the development of organocatalytic methods provides a metal-free alternative for introducing new functional groups with high stereocontrol. researchgate.net Researchers are exploring cascade reactions, where multiple bond-forming events occur in a single pot, to rapidly build molecular complexity from simple precursors. tandfonline.com The application of multicomponent reactions, which combine three or more starting materials in a single step, will also be a powerful strategy for generating diverse libraries of pyrrolidine derivatives. numberanalytics.com

Future investigations will likely target:

Stereoselective functionalization: Developing methods to control the stereochemistry at the 3-position of the pyrrolidine ring is crucial for biological applications.

Late-stage functionalization: Introducing functional groups at a late stage in the synthesis allows for the rapid diversification of complex molecules.

Novel ring-forming strategies: Exploring new ways to construct the pyrrolidine ring itself can provide access to novel substitution patterns.

Advancements in Green and Sustainable Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly influencing synthetic route design. monash.edu Future efforts in the synthesis of this compound will prioritize sustainability by reducing waste, minimizing the use of hazardous substances, and increasing energy efficiency. chemanager-online.commonash.edu

A major focus will be the replacement of conventional volatile organic solvents with greener alternatives. numberanalytics.commdpi.com Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for the synthesis of heterocyclic compounds. mdpi.commonash.edu Bio-derived solvents, such as glycerol (B35011) and ethyl lactate, also present promising, renewable options. numberanalytics.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, for example, by using grinding techniques or microwave-assisted synthesis, which can also accelerate reaction rates. nih.govrsc.org

Table 2: Examples of Green Solvents for Heterocyclic Synthesis

| Solvent Class | Examples | Key Advantages |

| Bio-derived | Glycerol, Ethyl Lactate, Gluconic Acid | Renewable, biodegradable, low toxicity. numberanalytics.comresearchgate.net |

| Ionic Liquids | 1-Butyl-3-methylimidazolium tetrafluoroborate | Low volatility, high thermal stability, tunable properties. monash.edumdpi.com |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea mixtures | Biodegradable, inexpensive, easy to prepare. mdpi.com |

| Aqueous Media | Water | Abundant, non-toxic, non-flammable, inexpensive. mdpi.commonash.edu |

Biocatalysis is another powerful tool for green synthesis. The use of enzymes or whole-cell systems can enable highly selective transformations under mild conditions, often in aqueous media. researchgate.netnih.gov Engineered enzymes are being developed for the asymmetric synthesis of chiral pyrrolidines, which are valuable building blocks for pharmaceuticals. acs.orgrsc.orgmt.com Future research will likely explore the use of biocatalysts for key steps in the synthesis of enantiomerically pure this compound.

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring

To optimize and control the synthesis of this compound, a deep understanding of the reaction kinetics, mechanisms, and the influence of process parameters is essential. Process Analytical Technology (PAT) provides a framework for achieving this by using real-time, in-situ analytical techniques. wikipedia.orgglobalresearchonline.net The goal of PAT is to build quality into the process, rather than testing it into the final product. pharmoutsourcing.com